molecular formula C28H30N4O4 B15158923 Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- CAS No. 681465-86-1

Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-

Katalognummer: B15158923
CAS-Nummer: 681465-86-1
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: RLXACBROHNTNIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its unique structure, which includes multiple acetylamino groups and a phenylene linkage, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- typically involves the reaction of 2,5-diaminoterephthalic acid with acetic anhydride to introduce the acetylamino groups. This is followed by a coupling reaction with ethylenediamine to form the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential as an enzyme inhibitor also extends to medical research, where it is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique properties contribute to the development of high-performance materials with specific functionalities .

Wirkmechanismus

The mechanism of action of Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • N-(3,5-Bis(trifluoromethyl)phenyl)benzamide
  • N,N-Bis(alpha-methylbenzyl)benzamide
  • 2-Chloro-N,N-bis(cyanomethyl)benzamide
  • 3-Chloro-N,N-bis(cyanomethyl)benzamide

Comparison: Compared to these similar compounds, Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- is unique due to its multiple acetylamino groups and phenylene linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .

Eigenschaften

CAS-Nummer

681465-86-1

Molekularformel

C28H30N4O4

Molekulargewicht

486.6 g/mol

IUPAC-Name

N-[2-[2,5-diacetamido-4-(2-benzamidoethyl)phenyl]ethyl]benzamide

InChI

InChI=1S/C28H30N4O4/c1-19(33)31-25-17-24(14-16-30-28(36)22-11-7-4-8-12-22)26(32-20(2)34)18-23(25)13-15-29-27(35)21-9-5-3-6-10-21/h3-12,17-18H,13-16H2,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34)

InChI-Schlüssel

RLXACBROHNTNIG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1CCNC(=O)C2=CC=CC=C2)NC(=O)C)CCNC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.